molecular formula C16H20N2OS B2972533 6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 439111-68-9

6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone

Cat. No.: B2972533
CAS No.: 439111-68-9
M. Wt: 288.41
InChI Key: DVRUZKGETQPAEY-UHFFFAOYSA-N
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Description

6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone is a pyrimidinone derivative of interest in medicinal chemistry and drug discovery. This compound is characterized by a tert-butyl group at the 6-position of the pyrimidinone core, which enhances steric bulk and lipophilicity, and a (2-methylbenzyl)sulfanyl substituent at the 2-position . The 4(3H)-pyrimidinone scaffold is a privileged structure in anticancer and antimicrobial research, though the specific biological activity of this analog should be confirmed through further investigation . This compound serves as a valuable synthetic building block for researchers exploring structure-activity relationships (SAR) and developing novel therapeutic agents . The molecular framework is related to the DABO (3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidine) family, a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) active against HIV-1, highlighting the therapeutic potential of this chemical class . Researchers can utilize this compound for the synthesis of more complex molecules, studying its mechanism of action against specific biological targets, or as a standard in analytical methods. WARNING: This product is for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-tert-butyl-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-11-7-5-6-8-12(11)10-20-15-17-13(16(2,3)4)9-14(19)18-15/h5-9H,10H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRUZKGETQPAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=CC(=O)N2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Methylbenzyl Sulfanyl Group: This can be done through nucleophilic substitution reactions where a suitable sulfanyl precursor reacts with the pyrimidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the pyrimidinone core or the sulfanyl group, potentially yielding different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the tert-butyl and methylbenzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Substituent Variations at Position 6

The tert-butyl group at position 6 distinguishes this compound from analogs with other substituents:

  • This difference may affect bioavailability and cellular uptake .
  • 6-(Trifluoromethyl) analogs (): Compounds like 2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone () feature a trifluoromethyl group at position 6. The electron-withdrawing CF₃ group enhances metabolic resistance but may reduce steric bulk compared to tert-butyl .

Table 1: Substituent Effects at Position 6

Compound Substituent (Position 6) Key Properties
Target Compound tert-butyl High lipophilicity, steric bulk
6-Amino analog () NH₂ Increased polarity, lower logP
6-CF₃ analog () CF₃ Electron-withdrawing, metabolic stability

Substituent Variations at Position 2

The 2-methylbenzylsulfanyl group contrasts with other thioether or aromatic substituents:

  • Propargylsulfanyl analogs (): 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone () contains a propargylsulfanyl group. The linear alkyne chain may facilitate π-π stacking but lacks the aromatic stabilization of the 2-methylbenzyl group .
  • 4-Fluorophenylsulfanyl analogs (): 2-[(4-fluorophenyl)sulfanyl]-6-(1-methylpropoxy)-4(3H)-pyrimidinone features a fluorinated aromatic ring. Fluorine’s electronegativity could enhance binding affinity to hydrophobic pockets compared to the methylbenzyl group .

Table 2: Substituent Effects at Position 2

Compound Substituent (Position 2) Key Properties
Target Compound 2-methylbenzylsulfanyl Aromatic stabilization, moderate lipophilicity
Propargylsulfanyl analog () HC≡C-CH₂-S- Potential for π-interactions, reduced steric hindrance
4-Fluorophenylsulfanyl analog () 4-F-C₆H₄-S- Enhanced electronegativity, improved metabolic resistance

Biological Activity

6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone, with the CAS number 439111-68-9, is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H20N2OS
  • Molecular Weight : 288.41 g/mol
  • Structure : The compound features a pyrimidinone core substituted with a tert-butyl group and a methylbenzyl sulfanyl group.

Biological Activity Overview

Research has identified several biological activities associated with this compound:

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry explored the antioxidant potential of pyrimidinone derivatives. The results indicated that similar compounds significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting that this compound could exhibit comparable effects due to its structural similarities .

Antimicrobial Properties

In a comparative study of various pyrimidine derivatives, researchers reported that several compounds demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is scarce, its structural analogs showed minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL .

Anti-inflammatory Mechanisms

Research focusing on pyrimidine derivatives has indicated potential anti-inflammatory mechanisms involving the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. While direct studies on this specific compound are needed, the presence of the sulfanyl group suggests possible interactions with inflammatory pathways .

Case Studies

  • Case Study on Antioxidant Effects : A study conducted on a series of pyrimidine derivatives demonstrated that those with tert-butyl substitutions exhibited enhanced radical scavenging activity. This suggests that this compound may similarly enhance cellular defenses against oxidative damage .
  • Antimicrobial Evaluation : In a laboratory setting, a derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations below 50 µg/mL, warranting further investigation into this compound's potential applications in antimicrobial therapies .

Q & A

(Basic) What are the established synthetic routes for 6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone, and what key reaction conditions are required?

The compound can be synthesized via oxidation or substitution reactions. A common method involves reacting precursor pyrimidinones with tert-butyl hydroperoxide (TBHP) in dimethylformamide (DMF) at room temperature, as demonstrated in analogous pyrimidinone syntheses . For example, oxidation of 6-amino-5-nitroso-2-propargylsulfanyl-4(3H)-pyrimidinone with TBHP yields nitro-substituted derivatives . Alternative routes may employ m-chloroperbenzoic acid (mCPBA) for controlled sulfanyl group oxidation, followed by nucleophilic substitution with 2-methylbenzylthiol . Purification typically involves flash chromatography (e.g., hexane/ethyl acetate gradients) and crystallization .

(Basic) What analytical techniques are critical for confirming the structure of this compound?

  • X-ray crystallography : Resolves molecular geometry, hydrogen bonding, and stacking interactions. Data deposition with repositories like the Cambridge Crystallographic Data Centre (CCDC) is standard .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments. For example, tert-butyl protons appear as a singlet (~1.3 ppm), while aromatic protons from the 2-methylbenzyl group show splitting patterns consistent with substitution .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

(Advanced) How can reaction conditions be optimized to improve regioselectivity in sulfanyl group modifications?

Regioselectivity in sulfanyl substitution is influenced by:

  • Oxidizing agents : mCPBA selectively oxidizes methylthio groups to sulfinyl/sulfonyl intermediates, enabling controlled displacement by nucleophiles (e.g., amines or thiols) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions.
  • Temperature : Ice-cooled conditions minimize side reactions during mCPBA additions .
    Methodological optimization should include kinetic studies and LC-MS monitoring to track intermediate formation .

(Advanced) What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence its physicochemical properties?

X-ray data from analogous pyrimidinones reveal:

  • Hydrogen bonds : N–H···O and O–H···N bonds between pyrimidinone cores and substituents.
  • Stacking interactions : Parallel-displaced π-π interactions between aromatic rings, contributing to molecular packing and melting point elevation .
  • Van der Waals contacts : tert-Butyl groups engage in hydrophobic interactions, affecting solubility . Computational modeling (e.g., DFT) can predict these interactions for property tuning .

(Advanced) How should researchers resolve contradictions in spectroscopic data when assigning substituent positions?

  • Comparative analysis : Cross-reference NMR chemical shifts with literature values for similar pyrimidinones. For example, nitro or amino groups at C5/C6 cause distinct deshielding effects .
  • 2D NMR : COSY and HSQC correlate proton-proton and proton-carbon couplings to confirm connectivity.
  • Crystallographic validation : X-ray structures unambiguously assign substituent positions and resolve ambiguities from overlapping spectral signals .

(Advanced) What strategies are effective in analyzing and mitigating side reactions during tert-butyl group functionalization?

  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) or Boc groups to shield reactive sites during sulfanyl modifications .
  • Kinetic profiling : Monitor reaction progress via TLC or HPLC to identify side products (e.g., over-oxidized sulfonyl derivatives) .
  • Computational tools : Predict steric and electronic effects of tert-butyl groups on reaction pathways using molecular docking or DFT .

Tables for Key Data

Table 1: Common Reagents and Conditions for Sulfanyl Group Modifications

Reaction StepReagents/ConditionsOutcomeReference
OxidationmCPBA, CH2_2Cl2_2, 0°CSulfinyl/sulfonyl intermediates
Nucleophilic Substitution2-Methylbenzylthiol, Et3_3N, RTTarget compound formation

Table 2: Spectral Benchmarks for Substituent Assignment

Substituent1^1H NMR (ppm)13^13C NMR (ppm)
tert-Butyl1.3 (s, 9H)28.5 (C(CH3_3)3_3)
2-Methylbenzylthio4.2 (s, 2H), 7.2–7.4 (m, 4H)35.2 (SCH2_2), 138.5 (Ar-C)

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